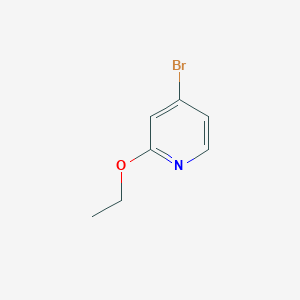

4-Bromo-2-ethoxypyridine

描述

Importance of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated pyridine derivatives are crucial intermediates in organic synthesis. The carbon-halogen bond serves as a versatile handle for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-halogenation sequences. nih.govnih.gov These reactions allow for the precise and regioselective introduction of various functional groups onto the pyridine ring, enabling the diversification of chemical structures for structure-activity relationship (SAR) studies in drug discovery and the development of novel materials. nih.govchemrxiv.org

The presence of a halogen atom significantly influences the electronic properties of the pyridine ring, often rendering it more susceptible to certain reactions that are otherwise challenging with the parent pyridine molecule. nih.gov For instance, the halogenation of pyridines, a historically important process, allows for the creation of key intermediates for pharmaceuticals and agrochemicals. nih.govnih.gov However, direct halogenation of the pyridine ring can be difficult and often requires harsh conditions, leading to mixtures of regioisomers. nih.gov This underscores the value of pre-functionalized halogenated pyridines like 4-Bromo-2-ethoxypyridine, which offer a defined substitution pattern for subsequent synthetic manipulations.

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one heteroatom within the ring. sigmaaldrich.com Pyridine and its derivatives are quintessential examples of electron-deficient N-heterocycles, playing a pivotal role in both biological systems and synthetic chemistry. eurekalert.orgmountainscholar.org

The strategic functionalization of the pyridine ring is a central theme in modern heterocyclic chemistry. The introduction of substituents like the bromo and ethoxy groups in this compound alters the reactivity of the pyridine core. The ethoxy group, an electron-donating group, can influence the position of further electrophilic substitution, while the bromine atom provides a reactive site for a variety of transformations. This dual functionality makes this compound a valuable synthon for constructing a diverse array of more complex heterocyclic systems. For example, it is used as a reactant in the preparation of 2-Aryl or heteroaryl indole (B1671886) derivatives, which have therapeutic applications. cookechem.com

The study of such substituted pyridines contributes to a deeper understanding of reaction mechanisms, such as halogen dance reactions, where a halogen atom migrates to a different position on the ring under basic conditions. clockss.org This knowledge is instrumental in designing novel synthetic routes to access previously inaccessible or difficult-to-synthesize substituted pyridines.

Physicochemical Properties of this compound

The utility of this compound in chemical synthesis is intrinsically linked to its distinct physicochemical properties. These properties, detailed in the table below, govern its reactivity, solubility, and handling characteristics.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol nih.gov |

| CAS Number | 57883-26-8 nih.gov |

| Appearance | Data not available |

| Boiling Point | Data not available |

| SMILES | CCOC1=NC=CC(=C1)Br nih.gov |

| InChIKey | XHPRAYURZWKYAV-UHFFFAOYSA-N nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available pyridine derivatives. While specific, detailed industrial-scale synthesis protocols are often proprietary, general laboratory methods can be inferred from the chemical literature.

One common strategy involves the bromination of a suitable ethoxypyridine precursor. For instance, a related compound, 4-Bromo-2-methoxypyridine, has been synthesized efficiently from 2-methoxy-4-aminopyridine via a Sandmeyer-type reaction. guidechem.com A similar approach could likely be adapted for the ethoxy analogue.

Another potential route could involve the ethoxylation of a pre-brominated pyridine derivative, such as 4-bromo-2-hydroxypyridine (B129990). nih.govfishersci.no The hydroxyl group can be converted to an ethoxy group through a Williamson ether synthesis or other etherification methods.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPRAYURZWKYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376304 | |

| Record name | 4-bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57883-26-8 | |

| Record name | 4-bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Ethoxypyridine and Analogues

Direct Bromination and Alkoxylation Strategies

Direct approaches to 4-bromo-2-ethoxypyridine and its analogues often capitalize on the inherent reactivity of pyridone systems or the regioselective nature of certain halogenation reactions.

O-Alkylation of Bromopyridones

A highly effective method for the synthesis of bromo-2-alkoxypyridines involves the O-alkylation of the corresponding bromo-2-pyridones. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines, and their ambident nucleophilic character can be exploited for selective alkylation on the oxygen atom.

One successful strategy employs silver carbonate in a nonpolar solvent like benzene (B151609) to promote selective O-alkylation. nih.gov This method has been shown to produce high yields of various bromo-2-alkoxypyridines. For the synthesis of this compound, the starting material would be 4-bromo-2-pyridone (which is the predominant tautomer of 4-bromo-2-hydroxypyridine). The reaction with an ethylating agent, such as ethyl iodide, in the presence of silver carbonate, is expected to proceed with high efficiency.

A general procedure involves stirring the bromo-2-pyridone with silver carbonate and an alkyl halide in benzene. nih.gov This approach has been reported to give yields of over 90% for a range of bromo-2-methoxypyridines and bromo-2-benzyloxypyridines, suggesting its applicability for the synthesis of the ethoxy analogue. nih.gov

Table 1: O-Alkylation of Bromo-2-pyridones with Alkyl Halides in the Presence of Silver Carbonate nih.gov

| Starting Bromo-2-pyridone | Alkylating Agent | Product | Reported Yield (%) |

| 3-Bromo-2-pyridone | Methyl Iodide | 3-Bromo-2-methoxypyridine | 96 |

| 5-Bromo-2-pyridone | Methyl Iodide | 5-Bromo-2-methoxypyridine | 95 |

| 6-Bromo-2-pyridone | Methyl Iodide | 6-Bromo-2-methoxypyridine | 93 |

| 3,5-Dibromo-2-pyridone | Methyl Iodide | 3,5-Dibromo-2-methoxypyridine | 96 |

| 3-Bromo-2-pyridone | Benzyl Bromide | 3-Bromo-2-benzyloxypyridine | 95 |

This interactive table provides examples of the high yields achievable with this O-alkylation method. The data strongly supports the feasibility of synthesizing this compound from 4-bromo-2-pyridone and an ethyl halide under similar conditions.

Etherification Techniques

Etherification, in this context, is largely synonymous with the O-alkylation described above. The key is to favor the formation of the C-O bond of the ether over the N-alkylation of the pyridone ring. The choice of base and solvent system is crucial in directing the outcome of the reaction. While the silver carbonate method is highly effective, other classical Williamson ether synthesis conditions can be envisioned, although they may lead to mixtures of N- and O-alkylated products. For instance, using a strong base like sodium hydride to deprotonate the 4-bromo-2-hydroxypyridine (B129990) followed by the addition of an ethylating agent could be a viable, albeit potentially less selective, route.

Regioselective Halogenation Protocols

The direct bromination of 2-ethoxypyridine (B84967) presents a challenge in regioselectivity. The ethoxy group at the 2-position is an activating group and directs electrophilic substitution to the ortho (3-position) and para (5-position) positions. However, the pyridine (B92270) nitrogen is a strongly deactivating group, making electrophilic aromatic substitution difficult and often requiring harsh conditions.

Direct bromination of 2-alkoxypyridines has been reported to yield a mixture of products, with the major product depending on the specific reaction conditions. To achieve regioselective bromination at the 4-position, one might need to employ specific strategies that overcome the inherent directing effects of the ethoxy group. This could involve the use of bulky brominating agents or specific catalysts that favor substitution at the less sterically hindered 4-position, although literature on a highly selective direct bromination of 2-ethoxypyridine to the 4-position is not abundant.

Multi-Step Synthesis from Precursor Pyridines

Multi-step syntheses offer greater control over the final substitution pattern by introducing functional groups sequentially.

Nitrogen Oxidation and Subsequent Functionalization

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. Pyridine N-oxides can be used to direct substitution to the 2- and 4-positions.

A plausible multi-step route to this compound starts with 2-ethoxypyridine. This precursor can be oxidized to 2-ethoxypyridine-N-oxide using common oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then undergo regioselective bromination at the 4-position.

Various methods have been developed for the regioselective halogenation of pyridine N-oxides. For instance, a mild method for the C2-bromination of fused azine N-oxides uses tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source. nih.gov While this particular method targets the 2-position, similar strategies can be adapted for 4-bromination. The activated N-oxide is susceptible to nucleophilic attack by bromide at the 4-position, followed by rearomatization. The final step would involve the deoxygenation of the N-oxide, which can be achieved using various reducing agents such as PCl₃ or PBr₃.

Sandmeyer Reaction Pathways

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate. This approach is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution.

A highly relevant and efficient synthesis of the analogous compound, 4-bromo-2-methoxypyridine, has been reported starting from 2-methoxy-4-aminopyridine. guidechem.com This method can be directly adapted for the synthesis of this compound by starting with 4-amino-2-ethoxypyridine.

The process involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in a strong acidic medium like hydrobromic acid at low temperatures. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired this compound.

Table 2: Optimized Sandmeyer Reaction for the Synthesis of 4-Bromo-2-methoxypyridine guidechem.com

| Starting Material | Reagents | Temperature (°C) | Yield (%) |

| 2-methoxy-4-aminopyridine | 1. NaNO₂, 48% HBr 2. CuBr (catalyst) | -10 to room temp. | 95 |

This interactive table showcases the high yield obtained for a closely related compound using the Sandmeyer reaction. By substituting the starting material with 4-amino-2-ethoxypyridine, a similarly high yield of this compound can be anticipated.

This pathway is often preferred due to its high yields and the ready availability of the aminopyridine precursors.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Ethoxypyridine and Its Derivatives

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C4 position of the pyridine (B92270) ring is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the anionic intermediate (a Meisenheimer-type complex) formed during the reaction. stackexchange.com Nucleophilic aromatic substitution (SNAr) on pyridine derivatives preferentially occurs at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C3 position. stackexchange.com

Amination of bromo-substituted ethoxypyridines can be achieved, though the reaction pathway is highly dependent on the isomer and reaction conditions. Studies on related isomers, such as 3-bromo-4-ethoxypyridine (B1611126) and 5-bromo-2-ethoxypyridine, using reagents like potassium amide (KNH₂) in liquid ammonia, have shown that amination can proceed via complex mechanisms, including elimination-addition pathways involving pyridyne intermediates. researchgate.netjournals.co.za For instance, the amination of 3-bromo-4-ethoxypyridine yields 2-amino-4-ethoxypyridine (B112725) as the main product, suggesting a rearrangement has occurred. researchgate.net In contrast, 2-bromo-5-ethoxypyridine (B1292489) undergoes a direct nucleophilic substitution to form 2-amino-5-ethoxypyridine without rearrangement. journals.co.za

While direct experimental studies on the amination of 4-bromo-2-ethoxypyridine are not extensively detailed in the surveyed literature, the activated C4 position suggests it would readily undergo SNAr reactions with amine nucleophiles. Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also provide a versatile route for forming carbon-nitrogen bonds with aryl halides.

Detailed studies specifically on the thiolation of this compound are scarce. However, based on the principles of SNAr reactions, it is expected to react with thiolates (RS⁻) to yield the corresponding 4-(alkylthio)-2-ethoxypyridine derivatives.

| Substrate | Reagent | Major Product(s) | Plausible Mechanism | Reference |

|---|---|---|---|---|

| 3-Bromo-4-ethoxypyridine | KNH₂ / liquid NH₃ | 2-Amino-4-ethoxypyridine | Elimination-Addition (via pyridyne) | researchgate.net |

| 5-Bromo-2-ethoxypyridine | NaNH₂ / liquid NH₃ | 5-Amino-2-ethoxypyridine, 4-Amino-2-ethoxypyridine | Elimination-Addition (via pyridyne) | journals.co.za |

| 2-Bromo-5-ethoxypyridine | NaNH₂ / liquid NH₃ | 2-Amino-5-ethoxypyridine | Nucleophilic Substitution (SNAr) | journals.co.za |

| 3-Bromo-2-ethoxypyridine | KNH₂ / liquid NH₃ | 4-Amino-2-ethoxypyridine | Elimination-Addition (via pyridyne) | journals.co.za |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides like this compound are excellent substrates for these transformations. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent transition metal catalyst, such as palladium(0), initiating the catalytic cycle. illinois.edu

The Suzuki-Miyaura coupling is a widely used, palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com This reaction is fundamental for the synthesis of biaryl compounds. The general mechanism involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. illinois.edulibretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst. youtube.com

A variety of palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands (e.g., phosphines, N-heterocyclic carbenes), and bases (e.g., K₂CO₃, Cs₂CO₃, KOH) can be employed, often in aqueous or mixed-solvent systems, to achieve high yields and functional group tolerance. researchgate.netnih.gov Given the reactivity of aryl bromides, this compound is expected to be an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of diverse 4-aryl-2-ethoxypyridine derivatives. illinois.edu

| Reactant 1 | Reactant 2 | Typical Catalyst System | Typical Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ / Dioxane/H₂O or Toluene | 4-Aryl-2-ethoxypyridine | libretexts.orgresearchgate.netnih.gov |

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other important cross-coupling reactions. These methods expand the range of accessible structures from this starting material.

Stille and Negishi Coupling : These reactions use organotin and organozinc reagents, respectively, as the nucleophilic partner. libretexts.org They offer alternative pathways to form C-C bonds with a broad scope.

Heck Coupling : This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a route to styrenyl-type pyridines.

Sonogashira Coupling : This palladium- and copper-catalyzed reaction couples the aryl bromide with a terminal alkyne, yielding 4-alkynyl-2-ethoxypyridine derivatives.

Buchwald-Hartwig Amination : This palladium-catalyzed C-N cross-coupling reaction provides a highly efficient and general method for the synthesis of N-aryl and N-heteroaryl amines from aryl bromides.

Light-Promoted Coupling with Grignard Reagents : Recent research has shown that 4-bromopyridines can undergo coupling with Grignard reagents (alkyl, aryl, or alkynyl) under purple light irradiation without a transition metal catalyst. organic-chemistry.org This reaction proceeds via a photoinduced single electron transfer (SET) mechanism, generating a pyridyl radical that couples with the Grignard-derived radical. organic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Heck | Alkene | Carbon-Carbon (C-C) | Palladium | researchgate.net |

| Sonogashira | Terminal Alkyne | Carbon-Carbon (C-C) | Palladium/Copper | taylorandfrancis.com |

| Buchwald-Hartwig | Amine | Carbon-Nitrogen (C-N) | Palladium | - |

| Light-Promoted Radical Coupling | Grignard Reagent | Carbon-Carbon (C-C) | None (Purple Light) | organic-chemistry.org |

Electrophilic and Organometallic Reactivity

The reactivity of this compound with organometallic reagents, particularly organolithiums, is dictated by a competition between different reaction pathways.

Alkoxy groups on aromatic and heteroaromatic rings are known as effective directed metalation groups (DMGs). They can direct strong bases, such as organolithium reagents, to deprotonate the adjacent ortho position by coordinating the lithium cation, thereby pre-complexing the base and lowering the activation energy for proton abstraction. For this compound, the 2-ethoxy group would direct lithiation to the C3 position. researchgate.net

However, a significant competing reaction exists when a halogen is present on the ring. Organolithium reagents like n-butyllithium (n-BuLi) are powerful bases and nucleophiles that can also participate in halogen-metal exchange. taylorandfrancis.comlibretexts.org In the case of this compound, treatment with n-BuLi at low temperatures could lead to two potential outcomes:

Ortho-lithiation : Deprotonation at C3 to form 4-bromo-2-ethoxy-3-lithiopyridine.

Halogen-Metal Exchange : Exchange at C4 to form 2-ethoxy-4-lithiopyridine.

The outcome often depends on the specific organolithium reagent, temperature, and solvent. The bromine-lithium exchange is typically very fast, even at low temperatures. taylorandfrancis.com The resulting organolithium species are potent nucleophiles that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups.

| Reaction Pathway | Reagent | Intermediate Formed | Potential Subsequent Reaction | Reference |

|---|---|---|---|---|

| Directed Ortho-lithiation | n-BuLi | 4-Bromo-2-ethoxy-3-lithiopyridine | Trapping with an electrophile (E+) to give 3-substituted product | researchgate.net |

| Halogen-Metal Exchange | n-BuLi | 2-Ethoxy-4-lithiopyridine | Trapping with an electrophile (E+) to give 4-substituted product | taylorandfrancis.com |

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (EAS) of this compound is governed by the directing effects of the ethoxy group, the bromine atom, and the deactivating nature of the pyridine nitrogen. The pyridine ring itself is electron-deficient and thus generally unreactive towards electrophilic attack compared to benzene (B151609). cookechem.com However, the substituents on the ring significantly modulate this reactivity.

The 2-ethoxy group is an activating substituent that directs incoming electrophiles to the ortho and para positions (C3 and C5, as C6 is adjacent to nitrogen and C4 is already substituted). The lone pairs on the oxygen atom can be donated to the ring, stabilizing the cationic intermediate (arenium ion) formed during the substitution process. pismin.com

Conversely, the bromine atom at the C4 position is a deactivating substituent due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions (C3 and C5). cookechem.com The deactivating nature of the pyridine nitrogen atom further reduces the electron density of the ring, making electrophilic substitution challenging. cookechem.com

The likely positions for electrophilic attack on this compound are the C3 and C5 positions, as they are activated by the ethoxy group and directed by the bromo group. The C3 position is sterically less hindered than the C5 position, which is flanked by the bromo group. Therefore, substitution at the C3 position is generally favored. Lithiation studies on substituted 4-methoxypyridines have shown that the C3 position is susceptible to deprotonation and subsequent reaction with electrophiles. arkat-usa.org

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| 2-Ethoxy | C2 | Activating | Ortho, Para (to C3, C5) |

| 4-Bromo | C4 | Deactivating | Ortho, Para (to C3, C5) |

| Pyridine Nitrogen | N1 | Deactivating | Meta (to C3, C5) |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can be predicted based on the reactivity of substituted pyridines.

Oxidation: Pyridines can be oxidized to form pyridine N-oxides. cookechem.com This transformation is significant because the N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The formation of an N-oxide from this compound would likely activate the C4 position towards nucleophilic substitution and potentially influence the regioselectivity of other reactions.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. The reduction of pyridinium (B92312) salts is another important pathway. For instance, the reduction of an acylpyridinium cation has been utilized in the synthesis of quinolizidine (B1214090) skeletons. researchgate.net For this compound, reduction could potentially lead to the formation of 2-ethoxypyridine (B84967) via hydrodebromination or to the fully saturated 4-bromo-2-ethoxypiperidine, depending on the reaction conditions and the reducing agent employed.

Rearrangement Mechanisms in Substituted Pyridines

While specific rearrangement reactions for this compound are not extensively documented, several general rearrangement mechanisms are known for substituted pyridines and could potentially be induced in this molecule or its derivatives.

One such rearrangement is the Boekelheide reaction, which involves the treatment of pyridine N-oxides with an acylating agent, leading to the formation of a rearranged product, typically at the α-position. hope.edu If this compound were converted to its N-oxide, it could potentially undergo such a rearrangement.

Another relevant transformation is the "halogen dance" reaction, which involves the migration of a halogen atom to a different position on the ring, often under the influence of a strong base. arkat-usa.org In the case of this compound, treatment with a strong base could potentially lead to the migration of the bromine atom.

Kinetics of Bromination Reactions

The kinetics of the bromination of pyridines are highly dependent on the substituents present on the ring. A study on the bromination of 2-pyridone, a tautomer of 2-hydroxypyridine, provides valuable insights into the potential reactivity of this compound. researchgate.net

The study found that 2-pyridone reacts with bromine, and the rate of reaction is pH-dependent. researchgate.net However, it was also noted that 4-methoxypyridine, a compound structurally related to 2-ethoxypyridine, does not undergo bromination under comparable conditions but instead forms a complex with bromine. researchgate.net This suggests that this compound may also be unreactive towards direct bromination in a similar fashion. The electron-withdrawing effect of the bromine atom at C4, coupled with the deactivating effect of the pyridine nitrogen, likely reduces the nucleophilicity of the ring to a point where it does not readily react with bromine as an electrophile.

The bromination of more activated systems, such as 2-pyridone, proceeds with observable kinetics. The rate of bromination is influenced by the pH of the medium, which affects the tautomeric equilibrium and the concentration of the more reactive phenoxide-like anion. researchgate.net

Table 2: Kinetic Data for the Bromination of 2-Pyridone in Aqueous Solution at 25°C

| pH | kobs (s-1) |

| 0.0 | 0.002 |

| 1.0 | 0.003 |

| 2.0 | 0.005 |

| 3.0 | 0.012 |

| 4.0 | 0.035 |

| 5.0 | 0.10 |

Data adapted from a study on 2-pyridone bromination kinetics, illustrating the pH dependence of the reaction rate. researchgate.net It is important to note that this compound itself may not follow this kinetic profile and may be unreactive under these conditions.

Applications in Advanced Chemical Research and Development

Medicinal Chemistry and Pharmaceutical Intermediates

In the realm of medicinal chemistry, 4-Bromo-2-ethoxypyridine and its isomers serve as crucial intermediates for the synthesis of biologically active molecules. chemimpex.comchemimpex.com The strategic placement of the bromo and ethoxy groups allows for diverse chemical modifications, enabling the construction of novel compounds with potential therapeutic applications. chemimpex.comchemimpex.com

The utility of this compound as a foundational scaffold in drug discovery is well-recognized. bldpharm.com The concept of using novel and high-quality building blocks is a key strategy to accelerate the discovery of new drug candidates. nih.gov This compound fits the criteria, acting as a versatile intermediate due to its inherent reactivity. The bromine atom at the C4 position is particularly amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to create more complex molecular architectures. researchgate.net This reactivity allows medicinal chemists to systematically introduce various substituents and explore the structure-activity relationships (SARs) of newly synthesized molecules. researchgate.net

While specific studies on this compound itself are limited, its derivatives are synthesized to probe interactions with biological targets and modulate signaling pathways. chemimpex.com The core structure can be incorporated into larger molecules designed to interact with specific enzymes or receptors. Research on related compounds demonstrates this principle; for instance, derivatives of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have been studied to understand their metabolic pathways, which involve interactions with various enzymes. nih.gov The way a compound interacts with proteins like human serum albumin is also critical for its journey through the body, a field of study known as biophysical interaction. researchgate.net Furthermore, the ability of such halogenated heterocyclic structures to coordinate with metal ions, as seen in a nickel(II) complex with a related Schiff base ligand, points to another potential mode of biological interaction. nih.gov

Isomers and analogues of this compound are employed in research focused on enzyme inhibition and receptor binding, which are fundamental processes for discovering potential therapeutic targets. chemimpex.com For example, a related compound, 4-Bromo-2-fluoropyridine, has been used as a precursor in the synthesis of Cyclin-dependent kinase 2 (CDK2) inhibitors, which have potential applications in cancer therapy. guidechem.com Research into other heterocyclic compounds has identified potent inhibitors for enzymes such as urease, α-glucosidase, and α-amylase. researchgate.net This highlights the broader strategy of using substituted pyridines and other heterocycles as scaffolds for developing new enzyme inhibitors.

The structural framework of this compound is a key component in the design and synthesis of targeted therapeutic agents. Research has shown that derivatives can exhibit significant biological activity. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various human tumor cell lines, including HeLa, HT-29, and MCF7, by interfering with microtubule dynamics. Furthermore, related bromo-ethoxypyridine isomers have been utilized as intermediates in the creation of novel anti-inflammatory and antimicrobial agents. chemimpex.com The versatility of the pyridine (B92270) core is further exemplified by the synthesis of sorafenib (B1663141) derivatives, which showed promising antitumor activities against A549 and MCF-7 cancer cell lines. researchgate.net

| Therapeutic Target/Application | Precursor/Scaffold | Research Finding |

| Antitumor Agents | This compound derivative | Showed sub-micromolar cytotoxicity against HeLa, HT-29, and MCF7 cell lines. |

| Antitumor Agents | Phenylpicolinamide sorafenib derivative | Compound 15f showed strong activity against A549 and MCF-7 cell lines (IC50 values of 5.43 µM and 0.62 µM). researchgate.net |

| CDK2 Inhibitors | 4-Bromo-2-fluoropyridine | Used as a starting material to synthesize ticlin derivatives for potential cancer treatment. guidechem.com |

| Anti-inflammatory/Antimicrobial Agents | 3-Bromo-2-ethoxypyridine | Serves as a key intermediate in the synthesis of compounds with these properties. chemimpex.com |

Agrochemical Development and Modulating Biological Activity

In addition to its pharmaceutical applications, the this compound structure is relevant to the agrochemical industry. Pyridine-based compounds are widely used in the formulation of products designed to protect crops and enhance agricultural yields. chemimpex.comchemimpex.comguidechem.com

Structural isomers of this compound, such as 3-Bromo-2-ethoxypyridine and 4-Bromo-3-ethoxypyridine, are recognized as valuable intermediates in the synthesis of herbicides and pesticides. chemimpex.comchemimpex.com Their ability to interact with biological systems in pests and weeds makes them crucial components in developing effective crop protection solutions. chemimpex.com A prominent strategy in herbicide research involves making structural modifications to existing compounds to discover more potent or selective agents. nih.gov For example, pyridine analogues of the herbicide bromoxynil (B128292), which inhibits photosystem II (PSII), have been synthesized and evaluated. nih.gov These studies found that a pyridine analogue was more potent than bromoxynil on certain weeds and could effectively control a glyphosate-resistant species, potentially due to stronger binding within the target protein. nih.gov This demonstrates the value of the brominated pyridine scaffold in developing next-generation agrochemicals.

Scaffold Hopping Strategies in Agrochemical Design

The search for new herbicides and pesticides with improved efficacy and environmental profiles is a critical challenge in modern agriculture. Scaffold hopping is a key drug discovery strategy that involves modifying the core molecular structure of a known active compound to discover new chemotypes with similar biological activity but potentially improved properties. This approach is instrumental in overcoming issues like herbicide resistance.

This compound serves as an exemplary starting material for such strategies. The pyridine ring is a common motif in bioactive molecules. The true power of this compound lies in the versatility of the carbon-bromine bond, which readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netarkat-usa.org This allows chemists to "hop" from a known pyridine-based scaffold to a multitude of new ones by introducing diverse aryl, heteroaryl, or alkyl groups at the 4-position. For instance, by replacing the bromine atom, the pyridine core can be linked to other chemical moieties to create novel molecular architectures that may interact with different biological targets in weeds or pests. This strategy has been successfully used to develop herbicidal compounds that inhibit specific plant enzymes like Acyl-ACP Thioesterase. researchgate.net

The ethoxy group at the 2-position also plays a crucial role by modulating the electronic properties and solubility of the resulting compounds, which can significantly influence their uptake and translocation within a plant. The ability to systematically modify the scaffold using this compound as a base enables the exploration of vast chemical spaces to identify next-generation agrochemicals.

| Reaction Type | Reactant Partner | Resulting Scaffold Feature | Potential Agrochemical Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Bi-aryl Pyridine | Herbicide, Fungicide |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-Pyridine | Insecticide, Nematicide |

| Buchwald-Hartwig Amination | Amine | Amino-Pyridine | Plant Growth Regulator |

| Stille Coupling | Organostannane | Substituted Pyridine | Herbicide, Fungicide |

Materials Science and Advanced Functional Materials

The unique electronic and structural characteristics of the pyridine ring make it a desirable component in advanced materials. This compound functions as a key building block in the design of novel polymers, electronic components, and materials with specific optical properties.

In polymer science, this compound is recognized as a valuable monomer or intermediate for creating functional polymers. bldpharm.com The bromine atom provides a reactive site for polymerization reactions, particularly through metal-catalyzed cross-coupling reactions. This allows for the incorporation of the 2-ethoxypyridine (B84967) unit into the main chain or as a pendant group on a polymer backbone.

The resulting polymers can exhibit a range of desirable properties. The electron-deficient nature of the pyridine ring can enhance thermal stability and introduce specific electronic characteristics, while the ethoxy group can improve solubility in organic solvents, which is crucial for processing and the formation of thin films and coatings. These polymers have potential applications in specialty coatings with enhanced durability, gas separation membranes, and as matrices for controlled-release systems.

The field of organic electronics relies on carbon-based materials that can conduct electricity and emit light. Pyridine-containing compounds are often used to create n-type (electron-transporting) materials for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). a2bchem.com

This compound is a precursor for synthesizing larger conjugated molecules for these applications. The bromine atom can be replaced with other aromatic units via cross-coupling reactions to extend the π-conjugated system, which is essential for charge transport and light emission. The ethoxy group acts as an electron-donating group, which can be used to fine-tune the energy levels (HOMO/LUMO) of the material to match other components within an electronic device, thereby maximizing its efficiency. The inherent polarity and coordinating ability of the pyridine nitrogen can also be exploited to influence molecular packing and film morphology, which are critical for device performance.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystals (mesogens) typically possess a rigid core and flexible terminal chains. The substituted pyridine ring in this compound can serve as part of the rigid core. a2bchem.com Through chemical modification, typically by replacing the bromine atom with a long, flexible alkyl or alkoxy chain via a Suzuki or Stille coupling, molecules based on this scaffold can be designed to exhibit liquid crystalline phases.

The photophysical properties of materials derived from this compound are also of significant interest. The pyridine ring is a chromophore that can absorb and emit light. The nature and position of substituents dramatically influence these properties. By strategically modifying the molecule at the bromine position, researchers can create novel fluorescent dyes and probes. a2bchem.com The combination of the electron-donating ethoxy group and a wide range of possible electron-withdrawing or -donating groups that can be introduced at the 4-position allows for precise control over the absorption and emission wavelengths, making these compounds candidates for use in sensors, bio-imaging, and optical data storage.

| Material Class | Derived Property | Potential Application |

|---|---|---|

| Conjugated Polymers | Electron Transport (n-type) | Organic Transistors, OPVs |

| Functional Dyes | Tunable Fluorescence | Bio-imaging Probes, Sensors |

| Mesogenic Compounds | Liquid Crystallinity | Displays, Optical Switches |

| Specialty Polymers | Enhanced Thermal Stability | High-Performance Coatings |

Catalysis and Ligand Design in Homogeneous Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. These ligands influence the catalyst's stability, activity, and selectivity.

This compound is an excellent precursor for the synthesis of custom ligands. nih.gov The nitrogen atom of the pyridine ring is a classic Lewis basic site that can coordinate to a wide range of transition metals (e.g., palladium, gold, rhodium). nih.gov The true synthetic value comes from the bromine atom, which acts as a handle for building more complex ligand architectures. arkat-usa.org

Using cross-coupling reactions, the this compound unit can be incorporated into larger, often multidentate, ligand systems. For example, it can be coupled with other heterocyclic compounds to create bidentate or tridentate ligands like bipyridines or terpyridines. arkat-usa.org The ethoxy group at the 2-position provides steric bulk near the coordinating nitrogen atom. This steric hindrance can be used to control the coordination environment around the metal center, which in turn can be used to direct the stereochemical outcome of a catalytic reaction, a crucial aspect in the synthesis of pharmaceuticals and other chiral molecules. The electronic effect of the ethoxy group also modulates the electron density at the metal center, fine-tuning its catalytic activity.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Ethoxypyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-bromo-2-ethoxypyridine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 2-ethoxypyridine (B84967) derivative, the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the substituents. For instance, in 2-methoxypyridine, the proton at the C6 position (adjacent to the nitrogen) is the most deshielded, appearing at the lowest field. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. For example, in 2-bromopyridine (B144113), the carbon atom attached to the bromine (C2) is significantly shielded compared to pyridine, while the other carbons experience smaller shifts. chemicalbook.com The carbon atoms of the ethoxy group will also have characteristic chemical shifts.

A representative, though not specific to this compound, ¹H NMR data for a related compound, 2-methoxypyridine, shows the following assignments: a signal at 8.15 ppm for the proton at position 6, 7.51 ppm for the proton at position 4, 6.82 ppm for the proton at position 3, and 6.72 ppm for the proton at position 5, with the methoxy (B1213986) protons appearing at 3.92 ppm. chemicalbook.com This illustrates the typical dispersion of signals for substituted pyridines. The study of phenazopyridine (B135373) derivatives using one- and two-dimensional NMR techniques, combined with DFT calculations, has been shown to be effective in determining the preferred protonation site, which is the pyridine ring. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for Substituted Pyridines

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Substituent Protons |

| 2-Methoxypyridine chemicalbook.com | - | 6.82 | 7.51 | 6.72 | 8.15 | 3.92 (OCH₃) |

| 2-Bromopyridine chemicalbook.com | - | 7.26 | 7.56 | - | 8.36 | - |

| 4-Bromopyridine chemicalbook.com | 8.36 | 7.49 | - | 7.49 | 8.36 | - |

| 2-Methylpyridine N-Oxide rsc.org | - | 7.20-7.32 | 7.20-7.32 | 7.20-7.32 | 8.29-8.30 | 2.53 (CH₃) |

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. The exact values for this compound may vary.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For pyridine and its derivatives, fragmentation often involves the loss of the substituent groups and cleavage of the pyridine ring. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

For instance, in the GC-MS analysis of 3-bromopyridine-2-carbonitrile, the mass spectrum showed the molecular ion peak (M+) at m/z = 184, consistent with its molecular weight. iucr.org The fragmentation analysis of pyridine itself under temperature-programmed desorption conditions has been studied, revealing decomposition into N₂ and CO at high temperatures when bonded to strong acid centers. nih.gov This indicates that the fragmentation of substituted pyridines can be complex and dependent on the analytical conditions.

Interactive Data Table: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M]⁺ | C₇H₈BrNO⁺ | 200.98 | 202.98 |

| [M-C₂H₄]⁺ | C₅H₄BrNO⁺ | 172.95 | 174.95 |

| [M-OC₂H₅]⁺ | C₅H₄BrN⁺ | 157.96 | 159.96 |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.03 | 78.03 |

Note: This table presents predicted fragmentation patterns and is for illustrative purposes. Actual fragmentation may vary.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spiedigitallibrary.orgcdnsciencepub.com In the case of this compound, the FTIR spectrum would be expected to show several key absorption bands.

The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com The C=C and C=N stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region. orgchemboulder.compressbooks.pub The presence of the ethoxy group would be confirmed by the C-O-C stretching vibrations, which for aromatic ethers typically show strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.orgamazonaws.comspectroscopyonline.com Specifically, aryl-alkyl ethers often exhibit a strong asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Studies on substituted pyridines have shown that the positions of these vibrational bands can be influenced by the nature and position of the substituents on the pyridine ring. acs.orgcdnsciencepub.com For instance, the adsorption of substituted pyridines onto surfaces can be monitored by FTIR to probe surface acidity, indicating the sensitivity of the pyridine ring vibrations to their chemical environment. spiedigitallibrary.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 orgchemboulder.com |

| Aliphatic C-H (ethoxy) | Stretch | 2980 - 2850 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 orgchemboulder.compressbooks.pub |

| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | 1275 - 1200 spectroscopyonline.com |

| Ether (Ar-O-C) | Symmetric C-O-C Stretch | 1075 - 1020 |

| C-Br | Stretch | < 700 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Furthermore, X-ray crystallography reveals the nature and geometry of intermolecular interactions that govern the crystal packing. In the case of halogenated pyridine derivatives, halogen bonding is a significant intermolecular interaction that can influence the crystal structure. nih.govrsc.orgacs.org This is a noncovalent interaction where the halogen atom acts as an electrophilic species. In addition to halogen bonds, other interactions such as π-π stacking between pyridine rings and hydrogen bonds may also be present, contributing to the stability of the crystal lattice. iucr.orgresearchgate.netresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound. helixchrom.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. cdc.gov For pyridine derivatives, reversed-phase HPLC is a common method. researchgate.net The choice of column, mobile phase composition, and detector (e.g., UV-Vis) are critical for achieving optimal separation and sensitivity. helixchrom.comsielc.com The development of methods using mixed-mode stationary phases can improve the retention and separation of hydrophilic pyridine compounds without the need for ion-pairing reagents, making the methods compatible with mass spectrometry detection. helixchrom.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many pyridine derivatives. cdc.govacs.org When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.govmdpi.com The choice of the capillary column's stationary phase is crucial for achieving good peak shape and resolution, especially for polar compounds like pyridines. researchgate.net While derivatization is sometimes required for polar analytes, direct GC-MS analysis of some pyridine derivatives has been successfully developed. mdpi.comthermofisher.com

The purity of a synthesized batch of this compound can be determined by the presence of a single major peak in the chromatogram, with the peak area being proportional to its concentration. Any impurities would appear as additional peaks, which can be identified and quantified.

Interactive Data Table: Chromatographic Conditions for Pyridine Derivative Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC helixchrom.com | Mixed-mode (e.g., Coresep 100) | Acetonitrile/Water with acidic additive | UV, MS, ELSD, CAD, RI | Separation of acidic, basic, neutral, and zwitterionic pyridine derivatives |

| GC-MS nih.gov | Capillary (e.g., HP-5ms) | Helium | Mass Spectrometry | Analysis of volatile pyridine derivatives and their decomposition products |

| HPLC researchgate.net | Reversed-Phase (e.g., C18) | Isocratic (e.g., Acetonitrile/Water) | UV | Purity determination and quantification |

| GC acs.org | Various packed and capillary columns | Inert gas (e.g., He, N₂) | FID, TCD | Separation of pyridine bases |

Theoretical and Computational Chemistry of 4 Bromo 2 Ethoxypyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and predicting the reactivity of organic molecules like 4-bromo-2-ethoxypyridine. These calculations provide a quantum mechanical framework to understand the distribution of electrons within the molecule and how this influences its chemical behavior.

DFT studies can elucidate key electronic parameters that are fundamental to predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its propensity for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. semanticscholar.org

Further insights into reactivity can be gained by calculating various global reactivity descriptors. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of the molecule to attract electrons. Chemical hardness and softness are related to the molecule's polarizability, with a harder molecule being less polarizable. semanticscholar.org

An illustrative table of the kind of data generated from such a DFT study is presented below. The values are hypothetical and serve to demonstrate the type of information obtained.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 |

| Global Softness (S) | Reciprocal of chemical hardness | 0.43 |

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For instance, in related compounds, the electronegative regions, such as those near oxygen or nitrogen atoms, are highlighted as potential sites for electrophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethoxy group, indicating their nucleophilic character.

Quantum Chemical Characterization of Spectroscopic Properties

Quantum chemical calculations are highly effective in the characterization and interpretation of spectroscopic data, including Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectra. By modeling the vibrational frequencies and electronic transitions of this compound, a deeper understanding of its experimental spectra can be achieved.

Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP, with an appropriate basis set. researchgate.netnih.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better agreement with experimental FT-IR and Raman spectra. nih.gov This computational approach allows for the precise assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, this would involve identifying the characteristic stretching and bending vibrations of the pyridine ring, the C-Br bond, and the ethoxy group.

While specific spectroscopic studies on this compound are not detailed in the search results, the methodology is well-established. For example, in the study of 4-ethoxy-2,3-difluoro benzamide, DFT calculations were used to perform a complete vibrational analysis, and the theoretical spectra showed good agreement with the experimental data. researchgate.netnih.gov

The following table illustrates how theoretical and experimental vibrational frequencies for this compound could be compared. The values are for illustrative purposes only.

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |

| ν(C-H)aromatic | 3080 | 3075 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2980 | 2975 | CH3 asymmetric stretching |

| ν(C=N) | 1590 | 1585 | Pyridine ring stretching |

| ν(C=C) | 1560 | 1555 | Pyridine ring stretching |

| ν(C-O-C) | 1250 | 1245 | Asymmetric C-O-C stretching |

| ν(C-Br) | 650 | 645 | C-Br stretching |

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* or π→π* transitions. This information is crucial for understanding the photophysical properties of the molecule.

Mechanistic Insights from Computational Modeling

Computational modeling offers a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and determine activation energies, thereby gaining a detailed understanding of the reaction pathway.

For instance, computational studies can be employed to investigate the reactivity of the bromine atom in this compound in nucleophilic substitution reactions. By modeling the approach of a nucleophile to the pyridine ring, the transition state for the displacement of the bromide ion can be located, and the associated energy barrier can be calculated. This can help in predicting the feasibility and kinetics of such reactions.

While specific mechanistic studies on this compound were not found, the principles are demonstrated in studies of related compounds. For example, a plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivatives has been proposed based on computational insights. semanticscholar.org Similarly, for this compound, computational modeling could be used to explore its participation in various organic reactions, such as cross-coupling reactions or the formation of more complex heterocyclic systems.

The process would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

These computational investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. They can guide the design of new synthetic routes and the optimization of reaction conditions.

Challenges, Limitations, and Future Research Perspectives

Addressing Regioselectivity and Yield Optimization in Synthesis

A primary challenge in the synthesis of polysubstituted pyridines, including 4-bromo-2-ethoxypyridine, is achieving high regioselectivity and optimizing reaction yields. The electronic nature of the pyridine (B92270) ring, with its electron-deficient character, and the influence of existing substituents (bromo and ethoxy groups) create a complex reactivity landscape. For instance, in reactions involving metallation followed by electrophilic quenching, the position of the metal (e.g., lithium) can be difficult to control, potentially leading to a mixture of isomers.

One common synthetic route to related disubstituted pyridines involves the "halogen dance," a phenomenon where a halogen atom can migrate to a more thermodynamically stable position upon treatment with a strong base like lithium diisopropylamide (LDA) researchgate.net. Synthesizing 2-bromo-4-iodopyridine, a close structural relative, highlights these challenges. While it can be prepared from 2-bromopyridine (B144113) using LDA and iodine, controlling the reaction conditions is critical to prevent the formation of undesired isomers researchgate.net. Similar challenges are anticipated in the synthesis or further functionalization of this compound, where directing incoming substituents to the desired position without compromising the existing bromo and ethoxy groups is paramount.

Further complicating matters is the optimization of yields in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently used to build more complex molecules from bromopyridine precursors. Factors like the choice of solvent, base, and catalyst are critical. For example, in the synthesis of 2-methyl-4-phenylpyridine, a switch to a mixed solvent system and an optimized base-catalyst combination significantly improved the reaction yield by 30% researchgate.net. Research efforts are focused on developing more robust and selective synthetic protocols to ensure that this compound can be produced and utilized with high efficiency and purity.

Table 1: Challenges in Regioselective Synthesis of Substituted Pyridines

| Challenge | Description | Potential Solution |

| Isomer Formation | The electronic properties of the pyridine ring and substituents can lead to the formation of multiple, difficult-to-separate isomers during functionalization. | Precise control of reaction temperature, use of directing groups, and development of highly regioselective catalysts. |

| "Halogen Dance" | Halogen migration under strong basic conditions can lead to unexpected product distributions. researchgate.net | Use of milder bases, low-temperature reactions, or alternative synthetic routes that avoid harsh conditions. researchgate.net |

| Low Reaction Yields | Sub-optimal reaction conditions in multi-step syntheses and cross-coupling reactions can result in poor overall yields. researchgate.net | Systematic screening of catalysts, solvents, and bases; optimization of reaction parameters like temperature and time. researchgate.net |

Overcoming Catalytic System Limitations and Developing Novel Catalysts

The modification of this compound, often through palladium-catalyzed cross-coupling reactions, faces limitations inherent to current catalytic systems. While palladium catalysts are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, their application in pyridine chemistry can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium center, sometimes leading to catalyst deactivation or undesired side reactions, such as the hydrolysis of sensitive functional groups like imines in related systems nih.gov.

For Suzuki-Miyaura reactions involving bromopyridines, the choice of the palladium catalyst and ligands is crucial for success. Research has shown that the combination of a palladium source like Pd(dppf)Cl2 with a specific base can be optimal for achieving high yields researchgate.net. However, the development of more versatile and robust catalysts that are less sensitive to substrate functionalities is an ongoing area of research. Novel catalysts are being explored to improve reaction efficiency, broaden the scope of compatible reactants, and enable reactions under greener, more sustainable conditions (e.g., in aqueous media) researchgate.net. A recent development involves a palladium/norbornene co-catalyzed system that enables the [3+2] annulation of imidazopyridines with 2-bromobenzoic acids, proceeding through an unusual six-membered palladacycle intermediate, which expands the toolkit beyond classical catalytic cycles acs.org. Such innovations could pave the way for new transformations of this compound.

Elucidating Complex Biological Interaction Mechanisms

Pyridine derivatives are a cornerstone of medicinal chemistry, found in numerous pharmaceuticals researchgate.netnih.gov. The specific substitution pattern of this compound suggests potential biological activity, as both bromo and alkoxy groups can significantly influence a molecule's properties, such as its ability to cross cell membranes and bind to biological targets. Derivatives of imidazo[4,5-b]pyridines, for example, have shown that the presence of a bromine atom on the pyridine ring can contribute to moderate antibacterial activity mdpi.com. Furthermore, other substituted pyridine hybrids have demonstrated significant cytotoxic activities against various human cancer cell lines, including breast cancer, with some compounds inhibiting tubulin polymerization, a key process in cell division nih.govrsc.org.

The primary challenge lies in elucidating the precise mechanism of action for any potential biological effects. Understanding how a molecule like this compound or its derivatives interact with specific enzymes, receptors, or DNA is a complex task. The exact mechanism of action for many bioactive pyridine derivatives is not fully understood, and significant future research is required to identify their specific cellular targets researchgate.net. This involves a combination of in-vitro assays, structural biology (like X-ray crystallography), and computational modeling to map out the binding interactions at an atomic level.

Table 2: Biological Potential of Substituted Pyridine Scaffolds

| Activity Type | Example Scaffold | Research Finding | Citation |

| Antiproliferative | Imidazo[4,5-b]pyridines | Bromo-substituted derivatives showed promising antiproliferative activity. | mdpi.com |

| Anticancer | Pyridine Hybrids | Methoxy (B1213986)/ethoxy derivatives exhibited enhanced activity against cancer cell lines like MCF-7. | nih.govrsc.org |

| Antimalarial | Pyridine Derivatives | Certain derivatives showed potent inhibition of Plasmodium falciparum. | nih.gov |

| Antibacterial | Oxazolo[4,5-b]pyridines | Analogs were effective against Gram-positive bacteria, including MRSA. | nih.gov |

Expanding Applications in Novel Material Systems

Beyond its biological potential, the structural features of this compound make it an intriguing candidate for the development of novel material systems. The pyridine ring is a common component in functional organic materials used in electronics and photonics. The bromine atom provides a reactive handle for polymerization or modification via cross-coupling reactions, allowing for the construction of π-conjugated systems, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The future in this area involves incorporating this building block into larger, well-defined architectures like polymers or dendrimers to create materials with tailored electronic and optical properties mdpi.com. For instance, polycyclic aromatic products derived from the annulation of imidazopyridines have been shown to be promising fluorescent molecular scaffolds acs.org. The challenge is to control the polymerization and processing of these materials to achieve the desired morphology and performance. Research is needed to explore how the specific combination of the bromo and ethoxy substituents on the pyridine ring influences properties such as charge transport, luminescence, and material stability mdpi.com.

Integration of High-Throughput Screening and Computational Design for Accelerated Discovery

Traditional research, which involves synthesizing and testing compounds one by one, is often slow and resource-intensive. The integration of modern techniques like high-throughput screening (HTS) and computational design offers a path to accelerate the discovery of new applications for this compound and its derivatives mdpi.com.

High-throughput screening allows for the rapid testing of thousands of compounds for a specific biological activity or material property youtube.com. For example, derivatives of this compound could be included in large chemical libraries and screened against a panel of cancer cell lines or tested for their ability to inhibit a particular enzyme. This approach can quickly identify "hits" that warrant further investigation youtube.com.

Computational chemistry and molecular modeling provide powerful predictive tools. By designing molecules in silico (on a computer), researchers can predict their properties, such as binding affinity to a protein target or their electronic band gap, before committing to chemical synthesis mdpi.com. This rational design approach helps to prioritize the most promising candidates, saving time and resources. For example, molecular docking studies have been used to predict the binding interactions of pyridine derivatives with enzymes, helping to explain their observed biological activities nih.gov. The future of research on this compound will likely involve a synergistic loop of computational design, chemical synthesis, and high-throughput screening to rapidly explore its potential in both medicine and material science.

常见问题

Q. What are the standard synthetic routes for 4-bromo-2-ethoxypyridine, and how do reaction conditions influence yield?

The synthesis typically involves bromination or ethoxylation of pyridine derivatives. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (-78°C) in anhydrous toluene, followed by ethoxylation via nucleophilic substitution with sodium ethoxide . Yield optimization (e.g., 66% in one protocol) depends on stoichiometric control of brominating agents and inert reaction conditions to prevent side reactions like over-bromination or hydrolysis of the ethoxy group .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Tools like SHELX and ORTEP-3 enable refinement of crystallographic data to resolve bond lengths and angles, critical for verifying the positions of bromine and ethoxy substituents . Complementary techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., deshielding of pyridine protons adjacent to bromine).

- Mass spectrometry : High-resolution MS to validate molecular weight and isotopic patterns for bromine .

Advanced Research Questions

Q. How do electronic effects of the bromine and ethoxy groups influence regioselectivity in cross-coupling reactions?

The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings at the 4-position. The ethoxy group’s electron-donating nature alters the pyridine ring’s electron density, potentially stabilizing intermediates during palladium-catalyzed reactions. Computational studies (e.g., density-functional theory) can model charge distribution to predict reactive sites . For example, the Laplacian of the electron density (from DFT) may reveal localized electron-deficient regions near bromine, guiding experimental design .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

Discrepancies in melting points (e.g., 80–82°C vs. 208–210°C for related bromopyridines ) often arise from polymorphic variations or impurities. To address this:

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

Density-functional theory (DFT) calculations, such as those employing the Colle-Salvetti correlation-energy functional, model transition states and activation energies for reactions like nucleophilic substitution or cross-coupling. For instance, the local kinetic-energy density can highlight steric hindrance from the ethoxy group, which may slow down certain pathways . Software packages like Gaussian or ORCA are commonly used for such analyses.

Q. What crystallographic software tools are recommended for resolving structural ambiguities in brominated pyridine derivatives?

Q. How does the electronic structure of this compound impact its application in supramolecular chemistry?

The bromine atom can participate in halogen bonding, while the ethoxy group enables hydrogen bonding, making the compound useful in co-crystal engineering. For example, in supramolecular co-crystals, these interactions can stabilize non-covalent frameworks, as demonstrated in studies with analogous bromopyridines .

Q. What are the challenges in handling this compound under ambient conditions, and how are they mitigated?

The compound’s hygroscopicity and sensitivity to light/heat may degrade its purity. Best practices include:

- Storage in anhydrous, dark environments at –20°C.

- Use of gloveboxes for moisture-sensitive reactions.

- Regular purity checks via TLC or GC-MS to monitor degradation .

Methodological Guidelines

- Synthetic Optimization : Prioritize inert atmospheres (Ar/N) and low temperatures to suppress side reactions .

- Data Validation : Cross-reference crystallographic data with computational models (e.g., DFT) to resolve electronic vs. steric effects .

- Safety Protocols : Adhere to R-phrases (e.g., R36/37/38 for skin/eye irritation) and use fume hoods during bromine handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。